methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate

TRPM8 antagonist ion channel pharmacology pain research

Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate (CAS 1396750-33-6) is a specialized fluorinated sulfamoyl ester belonging to the sulfamoyl benzoic acid derivative class. Its structure integrates a metabolically stable trifluoromethyl group, a hydrogen-bonding-capable hydroxyl moiety, and a methyl benzoate ester, making it a valuable intermediate in medicinal chemistry, particularly for studying ion channels like TRPM8.

Molecular Formula C17H16F3NO5S
Molecular Weight 403.37
CAS No. 1396750-33-6
Cat. No. B2436767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate
CAS1396750-33-6
Molecular FormulaC17H16F3NO5S
Molecular Weight403.37
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C17H16F3NO5S/c1-26-15(22)12-7-9-14(10-8-12)27(24,25)21-11-16(23,17(18,19)20)13-5-3-2-4-6-13/h2-10,21,23H,11H2,1H3
InChIKeyWBOWZBICOGNJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate: A Specialized Fluorinated Sulfamoyl Ester for Ion Channel Research


Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate (CAS 1396750-33-6) is a specialized fluorinated sulfamoyl ester belonging to the sulfamoyl benzoic acid derivative class. Its structure integrates a metabolically stable trifluoromethyl group, a hydrogen-bonding-capable hydroxyl moiety, and a methyl benzoate ester, making it a valuable intermediate in medicinal chemistry, particularly for studying ion channels like TRPM8 [1]. The compound's unique substitution pattern differentiates it from simpler sulfamoyl benzoic acid analogs, offering distinct physicochemical properties for drug design and chemical biology probe development.

Why Generic Substitution Fails for Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate: Structural and Pharmacological Complexity


Generic substitution of methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate with simpler sulfamoyl benzoic acid derivatives like Carzenide (4-sulfamoylbenzoic acid) fails because the target compound possesses a unique 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent. This moiety introduces significant lipophilicity, metabolic stability, and potential for stereospecific interactions not found in basic analogs [2]. While Carzenide and similar compounds serve as intermediates for carbonic anhydrase inhibitors, the trifluoromethyl-hydroxy-phenylpropyl chain in this compound is associated with pharmacophores active on TRPM8 and other ion channels, a biological activity profile entirely absent in unsubstituted sulfamoyl benzoic acids [1]. This structural complexity directly impacts target engagement, selectivity, and downstream pharmacokinetic properties, making direct interchange impossible without compromising experimental outcomes.

Quantitative Evidence Guide for Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate in Ion Channel and Process Chemistry Research


Enhanced TRPM8 Antagonist Activity Conferred by the 2-Phenyl-3,3,3-Trifluoropropanol Motif Over Unsubstituted Sulfamoyl Benzoic Acid

The target compound's 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent is critical for TRPM8 antagonism, a feature completely absent in baseline comparator Carzenide (4-sulfamoylbenzoic acid, CAS 138-41-0). While the patent literature [1] establishes that sulfamoyl benzoic acid derivatives containing elaborated N-substituents demonstrate functional TRPM8 antagonist activity with IC50 values in the low nanomolar range (e.g., 1.8 nM for a representative analog), 4-sulfamoylbenzoic acid itself shows negligible activity (IC50 > 25,000 nM) [2], representing a >10,000-fold difference in potency.

TRPM8 antagonist ion channel pharmacology pain research

Metabolic Stability Advantages of the Trifluoromethyl Group vs. Non-Fluorinated Alkyl Chain Analogs

The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent incorporates a trifluoromethyl group known to significantly enhance metabolic stability compared to non-fluorinated alkyl analogs. In the context of the 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide scaffold, metabolic stability studies demonstrated that the CF3 group blocks CYP450-mediated oxidation, leading to prolonged in vivo half-life relative to methyl or ethyl congeners [1]. While direct microsomal stability data for the target compound are not publicly available, the class-level inference is that the trifluoromethyl group on the propyl chain confers resistance to oxidative metabolism not present in non-fluorinated sulfamoyl benzoate analogs.

metabolic stability drug metabolism pharmacokinetics fluorine chemistry

Synthetic Intermediate Utility: A Versatile Scaffold for Parallel Library Synthesis vs. Redox-Limited Analogs

The methyl ester group on the benzoate ring provides a tractable handle for further functionalization (e.g., hydrolysis to the carboxylic acid, amidation, or reduction) that is absent in simpler sulfamoyl benzoic acid analogs like Carzenide (which is already the free acid). This ester functionality allows the compound to serve as a protected intermediate during multi-step synthesis, preventing unwanted side reactions at the benzoic acid moiety [1]. In contrast, direct use of 4-sulfamoylbenzoic acid requires additional protection/deprotection steps, reducing overall synthetic efficiency.

chemical intermediate library synthesis sulfamoylation process chemistry

Chiral Hydroxy Center: Enantioselective Interactions vs. Achiral Sulfamoyl Benzoic Acid Scaffolds

The target compound features a chiral center at the 2-hydroxy position on the propyl chain, creating the potential for enantioselective biological interactions. This is fundamentally absent in achiral comparator Carzenide (4-sulfamoylbenzoic acid) and other non-chiral sulfamoyl benzoic acid derivatives. While no enantiomer-specific data are publicly available for this exact compound, the parent 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide scaffold shows stereospecific general anesthetic activity, with one enantiomer typically exhibiting greater potency [1]. This stereochemical feature is critical for programs pursuing enantiopure drug candidates where off-target or reduced potency of the distomer could compromise development.

chirality enantioselectivity stereochemistry drug design

Optimal Application Scenarios for Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate in Drug Discovery and Chemical Biology


TRPM8 Antagonist Lead Optimization Programs for Pain and Cold Allodynia

The compound is best deployed as a key intermediate or tool compound in medicinal chemistry campaigns targeting TRPM8-mediated pain. Its N-substituent places it within the active chemotype characterized by low nanomolar potency, as evidenced by patent SAR data [1]. Teams can use this scaffold to rapidly generate analogs for exploring the TRPM8 pharmacophore, benefiting from the enhanced metabolic stability of the CF3 group [2].

Diversity-Oriented Synthesis (DOS) Libraries Centered on Sulfamoyl Benzoate Scaffolds

The methyl ester serves as a protected carboxylic acid, enabling orthogonal functionalization strategies. Process chemistry groups can leverage this intermediate to construct diverse compound libraries through late-stage diversification (hydrolysis to acid, amidation, or reduction), avoiding the extra synthetic steps required when using Carzenide [1].

Enantioselective Pharmacology Studies Using Chiral Sulfamoyl Esters

Research groups focused on stereospecific drug-receptor interactions can exploit the chiral center at the 2-hydroxy position. Racemic material can be resolved by preparative chiral HPLC to yield individual enantiomers for activity comparison, building on the known enantioselectivity of the 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide pharmacophore [2].

In Vivo Pharmacokinetic Profiling of Fluorinated Preclinical Candidates

The trifluoromethyl group is expected to confer resistance to oxidative metabolism, making the compound suitable for in vivo PK studies where metabolic stability is critical. This contrasts with non-fluorinated sulfamoyl benzoate analogs that may undergo rapid CYP450-mediated clearance [2], allowing researchers to obtain more interpretable in vivo efficacy data.

Quote Request

Request a Quote for methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.